molecular formula C23H23N3O3S B11658947 N-phenyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide

N-phenyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide

Cat. No.: B11658947
M. Wt: 421.5 g/mol
InChI Key: OYNZPONKMXWPGB-HKOYGPOVSA-N
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Description

N-PHENYL-N-[(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a phenyl group, a hydrazinecarbonyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of a phenylhydrazine with an aldehyde or ketone to form the hydrazinecarbonyl intermediate.

    Coupling with Methanesulfonamide: The intermediate is then reacted with methanesulfonamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The phenyl groups can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it useful in biochemical studies.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-PHENYL-N-[(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-[(4-{N’-[(1E)-1-Phenylethylidene]hydrazinecarbonyl}phenyl)methyl]methanesulfonamide
  • N-Phenyl-N-[(4-{N’-[(1E)-1-Phenylethylidene]hydrazinecarbonyl}phenyl)methyl]methanesulfonamide

Uniqueness

N-PHENYL-N-[(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C23H23N3O3S/c1-18(20-9-5-3-6-10-20)24-25-23(27)21-15-13-19(14-16-21)17-26(30(2,28)29)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3,(H,25,27)/b24-18+

InChI Key

OYNZPONKMXWPGB-HKOYGPOVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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